4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro-
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Overview
Description
4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic structure, which includes a methano bridge and multiple carboxylic acid groups, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a conjugated diene and a dienophile under controlled conditions to form the desired bicyclic compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: A related compound with a similar bicyclic structure but lacking carboxylic acid groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Another similar compound with additional chlorine atoms.
Dicyclopentadiene: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- is unique due to its combination of a methano bridge and multiple carboxylic acid groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
37995-02-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-3,8-diene-4,8-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2-3,5,7-9H,1,4H2,(H,13,14)(H,15,16) |
InChI Key |
HOEKWXIIQMHCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3C2C=C(C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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